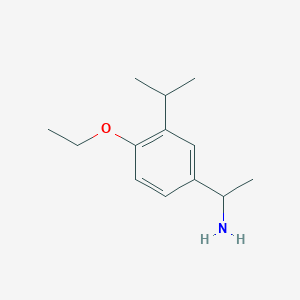![molecular formula C26H20O B12589290 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene CAS No. 340321-32-6](/img/structure/B12589290.png)
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is a chemical compound known for its unique structure and properties It consists of a pyrene moiety linked to a 4-ethenylphenyl group through a methoxymethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene typically involves the reaction of pyrene with 4-ethenylphenylmethanol in the presence of a suitable base and a methoxylating agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Methoxylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyrene-1-carboxylic acid derivatives
Reduction: this compound with reduced ethenyl group
Substitution: Brominated or nitrated pyrene derivatives
Scientific Research Applications
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The compound can intercalate into DNA or bind to proteins, affecting their function and stability. The pathways involved include:
DNA Intercalation: Insertion of the pyrene moiety between DNA base pairs, leading to changes in DNA structure and function.
Protein Binding: Interaction with aromatic amino acids in proteins, influencing protein folding and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Methoxyphenyl)methoxy]methyl}pyrene
- 1-{[(4-Ethylphenyl)methoxy]methyl}pyrene
- 1-{[(4-Phenyl)methoxy]methyl}pyrene
Uniqueness
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is unique due to the presence of the ethenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence-based research.
Properties
CAS No. |
340321-32-6 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methoxymethyl]pyrene |
InChI |
InChI=1S/C26H20O/c1-2-18-6-8-19(9-7-18)16-27-17-23-13-12-22-11-10-20-4-3-5-21-14-15-24(23)26(22)25(20)21/h2-15H,1,16-17H2 |
InChI Key |
FZXSXYNDSCCOJP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)
![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)


![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
